molecular formula C13H9N5O2 B15197299 3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine CAS No. 52745-04-7

3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine

Cat. No.: B15197299
CAS No.: 52745-04-7
M. Wt: 267.24 g/mol
InChI Key: MFNDNYZQIBJJKJ-UHFFFAOYSA-N
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Description

3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine is a complex organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring system, which is a fused tricyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzotriazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzotriazine ring. This can be achieved through the reaction of hydrazine derivatives with ortho-substituted aromatic compounds under acidic conditions.

    Introduction of the Hydroxy(oxido)amino Group: The hydroxy(oxido)amino group can be introduced via nitration followed by reduction. The nitration of the phenyl ring is carried out using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent such as tin(II) chloride or iron powder.

    Final Assembly: The final step involves the coupling of the benzotriazine core with the hydroxy(oxido)amino-substituted phenyl ring under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride and are carried out under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or acyl groups.

Scientific Research Applications

3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, dyes, and pigments due to its stable and versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, its hydroxy(oxido)amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine: Similar structure but lacks the hydroxy(oxido)amino group.

    3-(2-Hydroxy-phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine: Similar structure but lacks the oxidoamino group.

    3-(2-Nitro-phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine: Similar structure but contains a nitro group instead of the hydroxy(oxido)amino group.

Uniqueness

3-(2-(Hydroxy(oxido)amino)phenyl)-4-imino-3,4-dihydro-1,2,3-benzotriazine is unique due to the presence of the hydroxy(oxido)amino group, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

52745-04-7

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

3-(2-nitrophenyl)-1,2,3-benzotriazin-4-imine

InChI

InChI=1S/C13H9N5O2/c14-13-9-5-1-2-6-10(9)15-16-17(13)11-7-3-4-8-12(11)18(19)20/h1-8,14H

InChI Key

MFNDNYZQIBJJKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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